4-(benzenesulfonyl)-6-[(9H-carbazol-9-yl)methyl]morpholin-2-one
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Overview
Description
4-(benzenesulfonyl)-6-[(9H-carbazol-9-yl)methyl]morpholin-2-one is a complex organic compound that features a morpholine ring substituted with benzenesulfonyl and carbazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-6-[(9H-carbazol-9-yl)methyl]morpholin-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable sulfonyl chloride under basic conditions.
Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the morpholine ring using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the carbazolyl group: The final step involves the reaction of the intermediate with 9H-carbazole under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-6-[(9H-carbazol-9-yl)methyl]morpholin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the sulfonyl and carbazolyl groups.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(benzenesulfonyl)-6-[(9H-carbazol-9-yl)methyl]morpholin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-6-[(9H-carbazol-9-yl)methyl]morpholin-2-one involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The carbazolyl group may interact with aromatic residues in proteins, enhancing binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another compound featuring carbazolyl groups, used in organic electronics.
Benzenamine, 4-(9H-carbazol-9-yl)-N,N-bis[4-(9H-carbazol-9-yl)phenyl]: A structurally related compound with multiple carbazolyl groups, also used in electronic applications.
Uniqueness
4-(benzenesulfonyl)-6-[(9H-carbazol-9-yl)methyl]morpholin-2-one is unique due to the presence of both benzenesulfonyl and carbazolyl groups on a morpholine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and organic electronics.
Properties
IUPAC Name |
4-(benzenesulfonyl)-6-(carbazol-9-ylmethyl)morpholin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-23-16-24(30(27,28)18-8-2-1-3-9-18)14-17(29-23)15-25-21-12-6-4-10-19(21)20-11-5-7-13-22(20)25/h1-13,17H,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJIQYDTWBMDGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)CN1S(=O)(=O)C2=CC=CC=C2)CN3C4=CC=CC=C4C5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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